Geranylaminopurine

説明

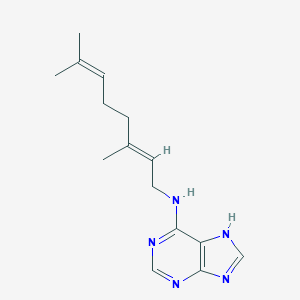

Geranylaminopurine (GAP) is a synthetic cytokinin, a class of plant growth regulators that promote cell division and delay senescence. Structurally, it consists of a purine backbone linked to a geranyl side chain, which enhances its lipophilicity and membrane permeability compared to natural cytokinins like zeatin . GAP is widely used in agricultural biotechnology to improve crop yields, enhance stress tolerance, and regulate post-harvest shelf life. Its mechanism involves binding to plant cytokinin receptors (e.g., AHK3 in Arabidopsis), activating downstream signaling pathways that modulate gene expression .

特性

CAS番号 |

14714-89-7 |

|---|---|

分子式 |

C15H21N5 |

分子量 |

271.36 g/mol |

IUPAC名 |

N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine |

InChI |

InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+ |

InChIキー |

IWEPCTONZDTXAT-KPKJPENVSA-N |

SMILES |

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |

異性体SMILES |

CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C |

正規SMILES |

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |

他のCAS番号 |

14714-89-7 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Geranylaminopurine belongs to the N-substituted aminopurine family, sharing structural and functional similarities with compounds like kinetin, zeatin, and 6-benzylaminopurine (BAP). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

| Compound | Structure | Source | Key Applications | Bioactivity (EC₅₀)* |

|---|---|---|---|---|

| This compound | Purine + geranyl chain | Synthetic | Crop yield enhancement, stress resistance | 0.1–1.0 µM |

| Kinetin | Purine + furfuryl chain | Synthetic/Natural | Anti-aging, tissue culture | 0.5–2.0 µM |

| Zeatin | Purine + isopentenyl chain | Natural (plant-based) | Root development, chlorophyll retention | 0.05–0.5 µM |

| 6-Benzylaminopurine | Purine + benzyl chain | Synthetic | Micropropagation, fruit thinning | 0.2–1.5 µM |

EC₅₀ values indicate concentration required for 50% maximal cytokinin activity in *Arabidopsis assays .

Pharmacokinetic and Pharmacodynamic Differences

- Lipophilicity : GAP’s geranyl chain confers higher lipid solubility than kinetin or BAP, enabling better uptake through plant cuticles .

- Metabolic Stability : Unlike zeatin, which is rapidly glycosylated in planta, GAP resists enzymatic degradation, prolonging its activity .

- Receptor Affinity: GAP shows preferential binding to AHK3 receptors (Kd = 12 nM) over AHK2 (Kd = 45 nM), whereas zeatin binds non-selectively .

Research Findings and Clinical Relevance

Recent studies highlight GAP’s superiority in drought resistance:

- Wheat Trials : GAP-treated plants showed 40% higher biomass under water stress compared to BAP-treated controls .

- Toxicity Profile : GAP exhibits lower phytotoxicity (LD₅₀ = 500 µM) than kinetin (LD₅₀ = 200 µM) in Oryza sativa .

Regulatory and Industrial Considerations

Comparative studies must address discrepancies in efficacy across plant species, as emphasized in regulatory frameworks for agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。